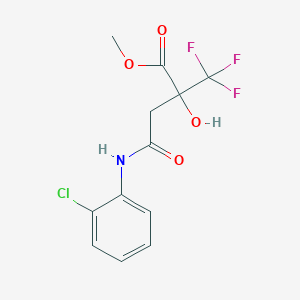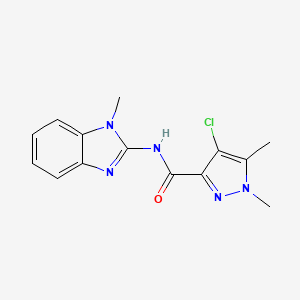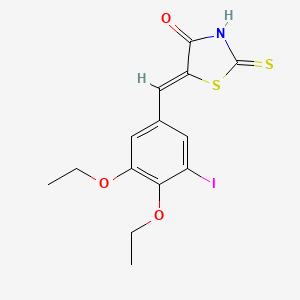![molecular formula C17H15N3O4 B10894071 3-[(2Z)-2-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B10894071.png)
3-[(2Z)-2-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2Z)-2-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a benzoic acid group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid typically involves the condensation of an indole derivative with a hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2Z)-2-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and benzoic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can lead to a variety of substituted indole and benzoic acid derivatives .
Aplicaciones Científicas De Investigación
3-[(2Z)-2-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(2Z)-2-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Ethyl (2Z)-2-[1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarboxylate
- Ethyl 2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate
- Ethyl (2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Uniqueness
What sets 3-[(2Z)-2-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid apart from these similar compounds is its specific combination of the indole and benzoic acid moieties, which can lead to unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C17H15N3O4 |
|---|---|
Peso molecular |
325.32 g/mol |
Nombre IUPAC |
3-[(5-ethoxy-2-hydroxy-1H-indol-3-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H15N3O4/c1-2-24-12-6-7-14-13(9-12)15(16(21)18-14)20-19-11-5-3-4-10(8-11)17(22)23/h3-9,18,21H,2H2,1H3,(H,22,23) |
Clave InChI |
SARHTCBXHSSGNE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC(=C3)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B10894018.png)

![12-(5-bromothiophen-2-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B10894027.png)
![[4-(3-bromobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone](/img/structure/B10894039.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B10894044.png)
![4-chloro-1-methyl-N'-[(2Z)-4-methylpentan-2-ylidene]-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B10894048.png)
![2,4-dichloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]benzoic acid](/img/structure/B10894054.png)

![(5Z)-5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10894061.png)
![4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10894062.png)
![7-(difluoromethyl)-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10894073.png)
